FXR Agonist Potency of the Cyclopropyl Scaffold vs. Isopropyl Scaffold in Fully Elaborated Clinical Candidates
The cyclopropyl-containing advanced lead HEC96719, constructed on the methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold, achieves single-digit nanomolar FXR EC50 values that are at least 10-fold more potent than GW4064—the archetypal isopropyl analog—in matched assays [1]. GW4064 carries an isopropyl group at the 5-position and, while itself a benchmark FXR agonist (EC50 ~15–80 nM depending on assay format [2]), is substantially less potent than cyclopropyl-based compounds when both are elaborated into full ‘hammerhead’ architectures [1].
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | HEC96719 (cyclopropyl scaffold): TR-FRET EC50 = 1.37 nM; Luciferase reporter EC50 = 1.55 nM |
| Comparator Or Baseline | GW4064 (isopropyl scaffold): TR-FRET EC50 = 15–80 nM (literature range); Luciferase EC50 ~ 90 nM |
| Quantified Difference | Cyclopropyl-based HEC96719 is ~11- to 58-fold more potent than isopropyl-based GW4064 in matched in vitro formats |
| Conditions | TR-FRET coactivator recruitment assay and luciferase reporter assay in HEK293 cells expressing human full-length FXR [1][2] |
Why This Matters
The cyclopropyl scaffold enables an order-of-magnitude greater FXR potency window, directly reducing the dose required for target engagement in vivo.
- [1] Discovery of a tricyclic farnesoid X receptor agonist HEC96719, a clinical candidate for treatment of non-alcoholic steatohepatitis. Eur J Med Chem. 2022;229:114076. doi:10.1016/j.ejmech.2021.114076 View Source
- [2] Malyoney PR, Parks DJ, Haffner CD, et al. Identification of a chemical tool for the orphan nuclear receptor FXR. J Med Chem. 2000;43(16):2971-2974. doi:10.1021/jm0002127 View Source
